3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid: is an organic compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . This compound is characterized by the presence of a fluoro group and a trifluoroethoxy group attached to a benzoic acid core. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps :
Reaction of 2,4-dinitrochlorobenzene with trifluoroethanol: This step produces 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reaction of the ether with methanesulfonyl chloride: This step yields 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.
Hydrolysis and subsequent reactions: These steps lead to the formation of the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including :
Substitution Reactions: The fluoro and trifluoroethoxy groups can be substituted under specific conditions.
Oxidation and Reduction Reactions: The benzoic acid core can be oxidized or reduced to form different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are employed.
Major Products Formed:
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized forms of the benzoic acid core.
Reduction: Reduced forms of the benzoic acid core.
Esterification and Amidation: Esters and amides of this compound.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds .
Biology and Medicine: This compound is investigated for its potential biological activities, including its use as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways . The fluoro and trifluoroethoxy groups enhance its reactivity and binding affinity to various biological targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid
Uniqueness: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOSRAYUNYIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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